4-bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester
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Overview
Description
4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester typically involves the bromination of 1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the bromination process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imidazole derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
- Substituted imidazole derivatives
- Oxidized imidazole compounds
- Reduced imidazole compounds
Scientific Research Applications
4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities and interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-Methyl-1H-imidazole-5-carboxylic acid Ethyl ester
- 4-Methyl-5-imidazolecarboxaldehyde
- 1-Methyl-1H-imidazole-4-carboxylic acid
Comparison: The bromine atom also contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H9BrN2O2 |
---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
ethyl 5-bromo-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3H2,1-2H3 |
InChI Key |
VONYKFKDYZPWGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1C)Br |
Origin of Product |
United States |
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